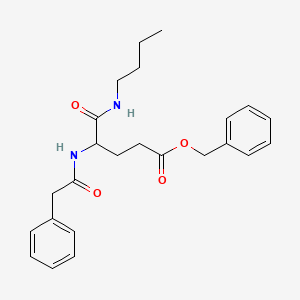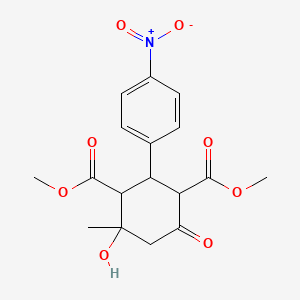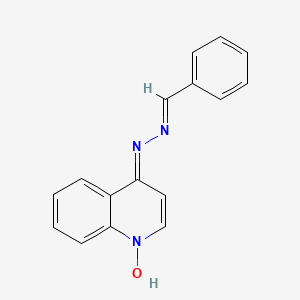![molecular formula C15H12ClN3O3S B4999440 2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4999440.png)
2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide, commonly known as NPC1161B, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. The compound belongs to the class of thiosemicarbazones, which are known to have a wide range of biological activities. NPC1161B has been found to have potent antitumor activity against a variety of cancer cell lines, both in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of NPC1161B is not fully understood. However, it is believed to act by inhibiting ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. NPC1161B has also been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has been shown to activate the p53 pathway, which is a tumor suppressor pathway that plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
NPC1161B has been found to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. NPC1161B has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NPC1161B is its potent antitumor activity against a variety of cancer cell lines. It has also been found to have activity against drug-resistant cancer cells. However, one of the limitations of NPC1161B is its toxicity. The compound has been found to have toxic effects on normal cells, which may limit its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on NPC1161B. One area of research is to further elucidate the mechanism of action of the compound. Another area of research is to optimize the synthesis method to obtain higher yields of pure NPC1161B. Additionally, further studies are needed to determine the toxicity of NPC1161B in vivo and to evaluate its potential as a therapeutic agent for cancer. Finally, there is a need for clinical trials to evaluate the safety and efficacy of NPC1161B in humans.
Métodos De Síntesis
The synthesis of NPC1161B is a multi-step process that involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorobenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-nitrobenzaldehyde to form NPC1161B. The synthesis method has been optimized to obtain high yields of pure NPC1161B.
Aplicaciones Científicas De Investigación
NPC1161B has been extensively studied for its potential use as an anticancer agent. It has been found to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. NPC1161B has also been shown to have activity against drug-resistant cancer cells. In addition to its antitumor activity, NPC1161B has been found to have anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-nitrophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-7-5-10(6-8-11)9-14(20)18-15(23)17-12-3-1-2-4-13(12)19(21)22/h1-8H,9H2,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBRWYADVCYHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4999369.png)
![1'-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4999372.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-1-naphthylbenzenesulfonamide](/img/structure/B4999396.png)
![4-(4-chloro-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4999399.png)
![N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycine](/img/structure/B4999406.png)
![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4999417.png)
![4-ethoxy-3-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4999426.png)

![5-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4999434.png)


![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4999481.png)